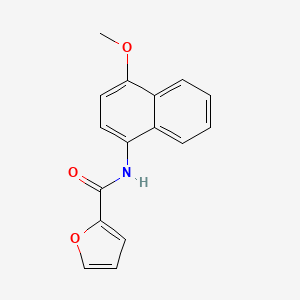

N-(4-methoxy-1-naphthyl)-2-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- The synthesis of N-(4-methoxy-1-naphthyl)-2-furamide involves the coupling of naphthalen-1-amine with furan-2-carbonyl chloride in propan-2-ol, followed by further chemical processing to obtain the corresponding thioamide and subsequent compounds (Aleksandrov et al., 2017).

Molecular Structure Analysis

- The compound crystallizes in the triclinic space group with distinct unit cell parameters, demonstrating a specific molecular conformation stabilized by an intramolecular hydrogen bond (Özer et al., 2009).

Chemical Reactions and Properties

- The compound is subjected to electrophilic substitution reactions such as nitration, bromination, formylation, and acylation, highlighting its reactivity under various chemical conditions (Aleksandrov et al., 2017).

Physical Properties Analysis

- Studies on similar compounds indicate significant solvatochromism, suggesting that N-(4-methoxy-1-naphthyl)-2-furamide may exhibit varied spectral properties in different solvents (Demets et al., 2006).

Chemical Properties Analysis

- The compound's chemistry involves interaction with various nucleophiles, indicating its potential for diverse chemical transformations (Tsunoda et al., 1976).

Applications De Recherche Scientifique

Photophysical Study

A photophysical study of related chalcone derivatives, including 1-(4-methoxy-1-phenyl)-3-(1-naphthyl) prop-2-en-1-one, shows strong phosphorescence emission in certain conditions, indicating potential applications in materials science for photophysical properties and applications in optical devices (Bangal et al., 1996).

Synthesis and Reactivity

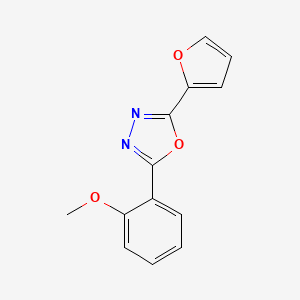

In the synthesis and reactivity domain, N-(1-Naphthyl)furan-2-carboxamide was synthesized via a process involving naphthalen-1-amine and furan-2-carbonyl chloride, indicating methods for generating derivatives that might have utility in materials science or as intermediates in organic synthesis (Aleksandrov & El’chaninov, 2017).

Characterization of Derivatives

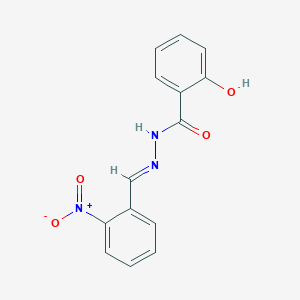

Characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including naphthalen-1-yl substituents, via elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, alongside crystallography, suggests potential applications in the development of new materials or in the chemical analysis of complex compounds (Özer et al., 2009).

Application in Electrochromic Materials

Research on aromatic polyamides and polyimides bearing bulky ether pendent groups derived from 1-aryloxy-2,4-diaminobenzenes, including 1-(1-naphthoxy) derivatives, highlights the modification of polymers for enhanced solubility and thermal stability, potentially leading to applications in electrochromic devices and materials (Spiliopoulos & Mikroyannidis, 1996).

Potential Antibacterial and Antifungal Agents

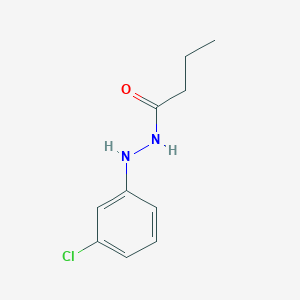

A series of 2-(6-methoxy-2-naphthyl)propionamide derivatives were synthesized and tested for their antibacterial and antifungal activities, showing significant results in some cases. This suggests potential applications of similar compounds in developing new antimicrobial agents (Helal et al., 2013).

Propriétés

IUPAC Name |

N-(4-methoxynaphthalen-1-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-19-14-9-8-13(11-5-2-3-6-12(11)14)17-16(18)15-7-4-10-20-15/h2-10H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUDNUVLOFWMHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642906 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Furan-2-carboxylic acid (4-methoxy-naphthalen-1-yl)-amide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5509684.png)

![1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5509690.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5509697.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5509729.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-methylbenzohydrazide](/img/structure/B5509775.png)

![2-{3-[4-(2-methoxyphenyl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5509782.png)

![(3aR*,9bR*)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5509793.png)

![2-[2-(1,1,2,2-tetrafluoroethyl)-2-imidazolidinyl]-1-(2-thienyl)ethanone](/img/structure/B5509795.png)